molecular formula C19H23N B6156164 3,5-dibenzylpiperidine CAS No. 37088-23-6

3,5-dibenzylpiperidine

Cat. No.: B6156164
CAS No.: 37088-23-6
M. Wt: 265.4
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Description

3,5-Dibenzylpiperidine is a chemical compound belonging to the piperidine class, characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is notable for its two benzyl groups attached to the piperidine ring at the 3 and 5 positions. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibenzylpiperidine typically involves the alkylation of piperidine with benzyl halides. One common method includes the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon can be employed to facilitate the hydrogenation steps, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibenzylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the benzyl groups to toluene derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogenated benzyl derivatives can be replaced with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Benzyl halides with nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Benzyl ketones or carboxylic acids.

    Reduction: Toluene derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3,5-Dibenzylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3,5-dibenzylpiperidine involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and exerting effects on neurological functions.

Comparison with Similar Compounds

    3,5-Dimethylpiperidine: A piperidine derivative with methyl groups instead of benzyl groups.

    3,5-Dibromopiperidine: Contains bromine atoms at the 3 and 5 positions instead of benzyl groups.

    3,5-Diphenylpiperidine: Features phenyl groups at the 3 and 5 positions.

Uniqueness: 3,5-Dibenzylpiperidine is unique due to its specific substitution pattern with benzyl groups, which imparts distinct chemical and biological properties. This compound’s structure allows for versatile chemical modifications, making it valuable in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

37088-23-6

Molecular Formula

C19H23N

Molecular Weight

265.4

Purity

95

Origin of Product

United States

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